![molecular formula C26H26N4O4 B297507 N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B297507.png)
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide
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Overview
Description
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a synthetic molecule that has been developed for its potential use as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide is not fully understood. It is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. It has also been shown to inhibit the growth of cancer cells and bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-bacterial properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide include further studies on its mechanism of action, toxicity, and potential use in drug delivery systems. It may also be studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide involves a series of chemical reactions. The starting materials are 3-(2-aminoethyl)phenol and 3,4-dimethylaniline. The first step is the protection of the amino group of 3-(2-aminoethyl)phenol with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 2-(3,4-dimethoxyphenyl)acetyl chloride to form the Boc-protected amide. The Boc group is then removed, and the resulting amine is reacted with 2-methylbenzoyl chloride to form the final product, N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide.
Scientific Research Applications
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in drug delivery systems.
properties
Product Name |
N'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
---|---|
Molecular Formula |
C26H26N4O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N//'-[(E)-[3-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C26H26N4O4/c1-17-11-12-21(13-19(17)3)28-24(31)16-34-22-9-6-8-20(14-22)15-27-30-26(33)25(32)29-23-10-5-4-7-18(23)2/h4-15H,16H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)/b27-15+ |
InChI Key |
HDVKOSIGULNJAB-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C)C |
Origin of Product |
United States |
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